1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine is a complex organic compound that incorporates a guanidine moiety and an isoquinoline derivative. The molecular structure features a propyl chain linking the guanidine group to a 6,7-dimethoxy-substituted isoquinoline, which is known for its diverse biological activities. The compound's molecular formula can be represented as , with a molar mass of approximately 272.34 g/mol.
The presence of the dimethoxy groups on the isoquinoline ring enhances the compound's lipophilicity and may influence its interaction with biological targets. Isoquinolines are recognized for their roles in various pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
The reactivity of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine primarily stems from its guanidine and isoquinoline functionalities. Guanidines are known to participate in:
Additionally, the isoquinoline portion can undergo various electrophilic substitutions or reductions under appropriate conditions, allowing for further functionalization.
1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine exhibits significant biological activities attributed to both its guanidine and isoquinoline components. Research indicates potential applications in:
The specific mechanisms of action and therapeutic potentials of this compound require further investigation through in vitro and in vivo studies.
The synthesis of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine can be approached through several methods:
Optimization of reaction conditions such as temperature, solvent choice, and reaction time is critical to achieving high yields and purity.
The applications of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine span various fields:
Interaction studies are essential for understanding how 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine interacts with biological targets. These studies may include:
Such studies will elucidate its pharmacokinetic properties and therapeutic potential.
Several compounds share structural similarities with 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Methoxyisoquinoline | Contains methoxy group | Less complex than the target compound |
| Guanidine | Simple nitrogen-rich organic compound | Lacks isoquinoline structure |
| 1-(3-(Isoquinolin-1-yl)propyl)guanidine | Similar propyl linkage | Lacks methoxy substituents |
Uniqueness: The presence of two methoxy groups on the isoquinoline ring distinguishes 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine from other similar compounds, potentially enhancing its lipophilicity and biological activity compared to simpler analogs.
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-[3-(6,7-dimethoxyisoquinolin-1-yl)propyl]guanidine, a name derived from its core structural components. The parent structure, isoquinoline, is a bicyclic heteroaromatic system comprising a benzene ring fused to a pyridine ring. Numeric locants (positions 6 and 7) specify the placement of methoxy (-OCH₃) substituents on the benzene moiety. A three-carbon propyl chain bridges the isoquinoline’s nitrogen atom at position 1 to the guanidine group, which consists of a central carbon bonded to three nitrogen atoms.
The canonical SMILES notation, COC1=C(C=C2C(=C1)C=CN=C2CCCN=C(N)N)OC, encodes this connectivity, while the InChIKey VRUYEFQLMTVERU-UHFFFAOYSA-N provides a unique identifier for computational and database applications. The molecular weight of 288.34 g/mol and a topological polar surface area of 95.80 Ų further characterize its physicochemical profile, with the latter metric indicating moderate solubility in aqueous environments.
Comparative analysis with related compounds highlights the significance of specific substituents. For instance, 6,7-dimethoxy-1-methylisoquinoline (PubChem CID 20725) replaces the propylguanidine chain with a methyl group, resulting in reduced hydrogen-bonding capacity and altered bioactivity profiles. Conversely, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide (PubChem CID 3546) demonstrates how sulfonamide linkages modulate target affinity, particularly in enzyme inhibition contexts. These structural variations underscore the tunability of isoquinoline-guanidine hybrids for specific pharmacological endpoints.